3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
The compound 3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a thienopyridine derivative characterized by:
- A hexahydrocycloocta[b]thieno[3,2-e]pyridine core, providing a rigid, bicyclic framework.
- A trifluoromethyl (-CF₃) group at position 4, enhancing metabolic stability and electron-withdrawing properties.
- A 4-fluorophenyl carboxamide substituent at position 2, contributing to target binding via hydrophobic and electrostatic interactions.
- A free amino (-NH₂) group at position 3, enabling hydrogen bonding with biological targets.
Properties
IUPAC Name |
6-amino-N-(4-fluorophenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1(9),2,5,7-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N3OS/c22-11-7-9-12(10-8-11)27-19(29)18-17(26)15-16(21(23,24)25)13-5-3-1-2-4-6-14(13)28-20(15)30-18/h7-10H,1-6,26H2,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPYVZHEJDFEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)F)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F4N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a complex heterocyclic compound notable for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C21H19F4N3OS
- Molecular Weight : 437.46 g/mol
- CAS Number : 313380-27-7
The compound features a unique thieno[3,2-e]pyridine core fused with various functional groups that enhance its biological activity. The presence of fluorine atoms in the structure may influence its electronic properties and reactivity.
Biological Activity Overview
Research indicates that compounds within the thieno[3,2-e]pyridine class exhibit a range of biological activities including:
- Anticancer Properties : Some studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Effects : Preliminary data indicate potential efficacy against certain bacterial strains.
- Neuroprotective Activity : Investigations into its effects on neuronal cells suggest possible protective roles against neurodegenerative conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : The compound can influence signaling pathways such as those involving apoptosis and cell survival.
- Interaction with Receptors : Its structure allows for potential interactions with various biological receptors which may mediate its effects.
Anticancer Activity
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-e]pyridine exhibited significant cytotoxicity against several cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation leading to apoptosis |
| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.0 | Inhibition of anti-apoptotic proteins |
Antimicrobial Activity
Research conducted on the antimicrobial properties of the compound revealed promising results against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Neuroprotective Effects
A study investigating the neuroprotective effects of the compound on SH-SY5Y neuronal cells indicated that it could prevent oxidative stress-induced cell death. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Comparison with Similar Compounds
Structural Analogues with Varying Aromatic Substituents
Key Observations :
- The trifluoromethyl group in the target compound replaces the phenyl group in KuSaSch101, likely improving metabolic stability and altering electronic properties .
- The 4-fluorophenyl group is conserved across analogs, suggesting its critical role in target engagement via aryl interactions .
Electron-Withdrawing vs. Electron-Donating Groups
- Trifluoromethyl (-CF₃) : Enhances lipophilicity and resistance to oxidative metabolism. In the target compound, this group may increase binding affinity to hydrophobic enzyme pockets compared to phenyl (KuSaSch101) or methyl () substituents .
- 4-Fluorophenyl : The fluorine atom’s electronegativity improves membrane permeability and bioavailability compared to 2-methylphenyl () or chlorophenyl () variants .
Role of the Amino Group
- The 3-amino group is conserved across analogs (e.g., KuSaSch101, Epac1 inhibitor), indicating its importance in hydrogen bonding with targets such as kinases or proteases .
Physicochemical Properties
Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
